molecular formula C10H10N2O4 B1310031 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid CAS No. 879025-21-5

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid

Cat. No.: B1310031
CAS No.: 879025-21-5
M. Wt: 222.2 g/mol
InChI Key: BDTOYGBTMOIRDV-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyrano[2,3-c]pyrazole Core Architecture

The crystallographic investigation of pyrano[2,3-c]pyrazole derivatives has revealed fundamental insights into their solid-state architecture and molecular packing arrangements. Single-crystal X-ray diffraction studies of related pyrano[2,3-c]pyrazole compounds have demonstrated that these molecules typically crystallize in common space groups, with triclinic and monoclinic systems being frequently observed. The pyrano[2,3-c]pyrazole core exhibits a planar or near-planar configuration in most crystalline forms, with the pyrazole and pyran rings maintaining coplanarity that facilitates extended conjugation throughout the bicyclic system.

Detailed crystallographic analysis has shown that the pyran ring in pyrano[2,3-c]pyrazole derivatives can adopt different conformations depending on the substituent pattern and crystal packing forces. In some cases, the heterocyclic pyran ring adopts a flattened-boat conformation, while in others, all rings remain practically flat. The bond lengths and angles within the pyrano[2,3-c]pyrazole framework are consistent with aromatic character, with carbon-nitrogen bond distances typically ranging from 1.30 to 1.35 Angstroms and carbon-carbon bonds measuring approximately 1.38 to 1.42 Angstroms.

The crystal packing of pyrano[2,3-c]pyrazole derivatives is governed by intermolecular hydrogen bonding networks, particularly involving nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen interactions. These hydrogen bonds generate extended chain structures or zigzag-like constructs that stabilize the crystal lattice. The presence of amino and carbonyl groups in these compounds provides multiple sites for hydrogen bonding, contributing to the overall stability of the crystalline phase.

Crystallographic Parameter Typical Range Reference Compound
Space Group P1̄, C2/c, P21/n Spiro-pyrano[2,3-c]pyrazole derivatives
Cell Volume 2000-2200 ų 2091.85 ų
Temperature 293-298 K 293 K
Radiation Wavelength 0.7107 Å Molybdenum Kα
Residual Factor 0.04-0.07 0.0466-0.0701

Properties

IUPAC Name

2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-4-6(3-7(13)14)10(15)16-9-8(4)5(2)11-12-9/h3H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTOYGBTMOIRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=NNC(=C12)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-pyrazol-5(4H)-one Intermediate

  • Reactants: Hydrazine hydrate and β-keto ester (e.g., ethyl acetoacetate).
  • Conditions: Basic medium, typically ethanol as solvent, temperature ranging from 0°C to 60°C.
  • Yield: High, often around 85-90% after recrystallization.
  • Example: Ethyl acetoacetate reacts with hydrazine hydrate to give 3,4-dimethyl-1H-pyrazol-5(4H)-one derivative.

Three-Component Cyclization to Dihydropyrano[2,3-c]pyrazole

  • Reactants: The pyrazol-5-one intermediate, aromatic aldehyde, and malononitrile.
  • Catalyst/Base: Triethylamine or other mild bases.
  • Solvent: Ethanol or ethanol/water mixtures.
  • Temperature: Typically 80°C for 15 minutes to 2 hours.
  • Mechanism: The reaction proceeds via a Michael addition of malononitrile to the aldehyde, followed by a Thorpe-Ziegler cyclization and tautomerization to yield the dihydropyrano[2,3-c]pyrazole core.
  • Yield: Generally high, ranging from 57% to 90%, with some protocols reporting direct precipitation of pure product from the reaction mixture.

Alternative and Green Synthesis Approaches

Recent advances emphasize green chemistry principles:

  • Microwave-assisted synthesis reduces reaction times significantly while maintaining good yields (70-90%).
  • Solvent-free or aqueous media reactions catalyzed by benign catalysts or under ultrasound irradiation have been reported, enhancing sustainability and reducing waste.
  • Photocatalytic methods using eosin Y and blue LED irradiation have also been explored for pyrano[2,3-c]pyrazole derivatives, though specific application to the acetic acid derivative requires further validation.

Summary Table of Key Preparation Parameters

Step Reactants/Conditions Temperature Time Yield (%) Notes
1. Pyrazol-5-one formation Hydrazine hydrate + β-keto ester (ethyl acetoacetate) + base 0–60°C 3 h 85–90 Recrystallization from ethanol
2. Three-component cyclization Pyrazol-5-one + aromatic aldehyde + malononitrile + Et3N 80°C 15 min–2 h 57–90 Direct precipitation, no chromatography
3. Functionalization Aldehyde with acetic acid moiety or post-modification Varies Varies Variable Bromomethylbenzaldehyde intermediates used
Green methods Microwave, ultrasound, solvent-free, photocatalysis RT–80°C Minutes to hours 70–90 Reduced reaction times, eco-friendly

Research Findings and Mechanistic Insights

  • The tandem Michael addition-Thorpe-Ziegler reaction is key to forming the fused pyrano[2,3-c]pyrazole ring system, proceeding through intermediate Michael adducts and intramolecular cyclization.
  • Tautomerism between 1,4-dihydro and 2,4-dihydro forms can occur depending on substitution at the N1 position, influencing the final product's stability and reactivity.
  • The synthetic route is highly modular, allowing diverse substitution patterns by varying aldehydes and hydrazine derivatives, facilitating structure-activity relationship studies in drug discovery.
  • The use of mild bases and ethanol as solvent contributes to the high yields and purity of the products, often eliminating the need for chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and synthetic/reactivity trends among pyrano[2,3-c]pyrazole derivatives:

Compound Name Substituents Synthetic Method Key Reactivity/Applications Yield (%) Reference
2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid Acetic acid group at C5 Not explicitly described in evidence Hypothesized: Salt formation, condensation N/A N/A
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Carbonitrile at C5, amino at C6 Multi-component one-pot reaction Precursor for oxazine-containing heterocycles High
4-Oxo-2,4-dihydropyrano[2,3-c]pyrazol-5-yl trifluoromethanesulfonate Triflate group at C5 O-Trifluoroacetate functionalization Suzuki/Heck/Sonogashira cross-coupling 44–95
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Amino, hydroxy, and carbonitrile groups Cyclocondensation with malononitrile Not specified Moderate

Physicochemical Properties

  • Solubility : The acetic acid group enhances aqueous solubility compared to carbonitrile or triflate derivatives, which are more lipophilic.
  • Stability : Triflate groups are thermally labile, limiting their use in high-temperature reactions, whereas acetic acid derivatives are more stable under physiological conditions.

Biological Activity

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrano-pyrazole derivatives, which have been extensively studied for their pharmacological properties. Recent research has highlighted their roles in various therapeutic areas, including anti-inflammatory, anti-cancer, and antiviral activities.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is C10H10N2O4\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{4}. The structure features a pyrano-pyrazole ring system that contributes to its biological activity. The presence of the dimethyl and keto groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Pyrazole derivatives have shown significant antitumor effects. In a study evaluating various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives demonstrated notable cytotoxicity and potential for synergistic effects when combined with doxorubicin. The compounds' mechanisms included the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of prostaglandins, mediating inflammation. Compounds similar to 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid have been reported to mitigate inflammatory responses in various models .

Antiviral Properties

Recent studies have identified certain pyrano-pyrazole derivatives as potential antiviral agents. For example, compounds in this class have shown efficacy against human coronaviruses by inhibiting viral replication. Specifically, one study reported a selectivity index of 12.6 for a related compound against HCoV-229E, indicating its potential as an antiviral therapy .

The biological activity of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors (e.g., COX enzymes), which are crucial in inflammatory pathways.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with pyrazole derivatives.

Research Findings and Case Studies

A summary of significant findings related to the biological activity of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is presented in Table 1 below.

StudyBiological ActivityCell Line/ModelKey Findings
AntitumorMCF-7/MDA-MB-231Significant cytotoxicity; synergy with doxorubicin
Anti-inflammatoryIn vitro modelsInhibition of COX enzymes; reduced inflammation markers
AntiviralVero E6 cellsHigh selectivity index against HCoV; inhibited viral replication

Q & A

Q. What methodologies assess environmental fate and ecotoxicity?

  • Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge. Use LC-TOF-MS to identify transformation products. For ecotoxicity, perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) .

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